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Allyl thiopropionate

Flavor Chemistry Organoleptic Evaluation Thioester Synthesis

Allyl thiopropionate (CAS 41820-22-8, FEMA is an alkenyl thioester and an organosulfur compound characterized by a distinctive allyl group attached to a thiopropionate moiety. It is recognized as a flavoring agent with regulatory approvals from JECFA (No.

Molecular Formula C6H10OS
Molecular Weight 130.21 g/mol
CAS No. 41820-22-8
Cat. No. B1585522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl thiopropionate
CAS41820-22-8
Molecular FormulaC6H10OS
Molecular Weight130.21 g/mol
Structural Identifiers
SMILESCCC(=O)SCC=C
InChIInChI=1S/C6H10OS/c1-3-5-8-6(7)4-2/h3H,1,4-5H2,2H3
InChIKeyGKRISGLFPMFKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Thiopropionate (CAS 41820-22-8) Procurement: Baseline Overview for Flavor & Fragrance and Organic Synthesis Applications


Allyl thiopropionate (CAS 41820-22-8, FEMA 3329) is an alkenyl thioester and an organosulfur compound characterized by a distinctive allyl group attached to a thiopropionate moiety [1]. It is recognized as a flavoring agent with regulatory approvals from JECFA (No. 490) and the FDA [2][3]. Its fundamental chemical identity, defined by a molecular weight of 130.21 g/mol and a boiling point of approximately 151°C, places it within a specialized class of volatile sulfur-containing molecules used for their powerful aromatic properties .

Allyl Thiopropionate Procurement: Why Generic Substitution with Non-Thioesters or Other Allyl Esters Fails to Replicate Organoleptic and Functional Outcomes


In flavor and fragrance applications, generic substitution of allyl thiopropionate with oxygen esters (e.g., allyl propionate) or other allyl thioesters (e.g., allyl thioacetate, propyl thioacetate) is not straightforward due to profound differences in sensory perception. The presence of a thioester linkage (C=S) versus an oxygen ester (C=O) fundamentally alters volatility, odor threshold, and flavor character [1]. Furthermore, within the thioester class, variations in alkyl chain length (e.g., methyl, propyl, cyclopentyl) shift the dominant sensory note from garlic to onion, cabbage, or fruity profiles, as documented in comparative organoleptic evaluations [2]. Therefore, a formulation requires precise, evidence-based selection of the specific thioester to achieve the target flavor profile.

Allyl Thiopropionate Procurement: Quantitative Comparative Evidence for Superior Garlic Flavor Notes vs. Analogous Thioesters and Natural Oils


Allyl Thiopropionate vs. Methyl Thiopropionate and Propyl Thioacetate: Comparative Flavor Profiles in Aqueous Solution

Direct head-to-head organoleptic evaluation in a patent establishes that allyl thiopropionate delivers a fresh garlic odor and cooked garlic flavor at specific concentrations, whereas closely related thioesters produce distinct, non-garlic vegetable notes. In aqueous solution, allyl thiopropionate exhibits a fresh garlic odor at 0.02 to 0.5 ppm and a cooked garlic flavor at 10 ppm [1]. In contrast, methyl thiopropionate produces a cooked cabbage-broccoli odor at 0.1 to 5 ppm and a brussel sprouts/broccoli flavor at 10 ppm [2]. Propyl thioacetate yields a fresh onion odor and flavor at 0.1 to 5.0 ppm [3]. This demonstrates that altering the alkyl group on the thioester core shifts the sensory profile away from garlic and toward onion or cruciferous vegetable notes.

Flavor Chemistry Organoleptic Evaluation Thioester Synthesis

Allyl Thiopropionate vs. Natural Garlic Oil: Synergistic Enhancement of Freshness in Imitation Formulations

A comparative evaluation in a patent demonstrates that allyl thiopropionate, when blended with natural garlic oil, produces a fresher and fuller garlic taste than the pure natural oil alone [1]. A specific mixture containing 30 parts allyl thiopropionate and 70 parts natural garlic oil was compared to pure natural garlic oil at a concentration of 0.5 ppm in water. The blend was judged to have a 'substantially fresher and fuller garlic taste' while maintaining comparable flavor strength [2].

Flavor Reconstitution Natural Flavor Enhancement Sensory Analysis

Allyl Thiopropionate vs. n-Propyl Thiopropionate and Cyclopentyl Thiopropionate: Differential Flavor Thresholds and Vegetable Note Specificity

Comparison of thioesters with varying alkyl groups reveals distinct flavor threshold ranges and specific vegetable note associations. Allyl thiopropionate imparts a fresh garlic odor at 0.02 to 0.5 ppm [1]. In contrast, n-propyl thiopropionate delivers a freshly sliced onion odor at 1 ppm and a fresh onion juice taste at 0.01 to 2.2 ppm [2]. Cyclopentyl thiopropionate provides a fresh onion taste at 0.5 to 2 ppm with a threshold level of about 0.2 ppm [3]. This demonstrates that while these compounds share a common thiopropionate core, variations in the alkyl substituent (allyl, propyl, cyclopentyl) finely tune both the threshold concentration and the perceived vegetable character (garlic vs. onion).

Flavor Thresholds Structure-Activity Relationship Sensory Perception

Allyl Thiopropionate vs. Allyl Propionate (Oxygen Ester Analog): Distinct Physicochemical Properties Influencing Volatility and Formulation Behavior

Replacing the oxygen ester (allyl propionate) with a thioester (allyl thiopropionate) results in measurable differences in key physicochemical properties that affect flavor release and handling. Allyl thiopropionate exhibits a higher boiling point of 151°C compared to 121°C for allyl propionate, and a higher density of 0.965 g/mL versus 0.914 g/mL for the oxygen analog . These differences arise from the substitution of oxygen with sulfur, which alters intermolecular forces and volatility.

Physicochemical Properties Flavor Delivery Formulation Science

Allyl Thiopropionate Procurement: Evidence-Backed Application Scenarios in Flavor Reconstitution, Savory Product Formulation, and Analytical Reference Standards


Reconstitution and Enhancement of Imitation Garlic Oil Formulations

Based on the synergistic effect demonstrated with natural garlic oil, where a blend containing 30 parts allyl thiopropionate imparted a 'fresher and fuller' garlic taste [1], this compound is ideally suited for manufacturing high-quality imitation garlic oils. Formulators can use allyl thiopropionate to achieve a more authentic and vibrant garlic profile compared to using natural garlic oil alone or relying on other thioesters that provide onion or cabbage notes.

Precision Flavoring of Processed Savory Foods Requiring Distinct Garlic Character

Given its specific fresh garlic odor at 0.02-0.5 ppm and cooked garlic flavor at 10 ppm [2], allyl thiopropionate is indicated for use in processed foods where a clear, unadulterated garlic note is required, and where substitution with other thioesters would result in undesirable off-flavors (e.g., onion, cabbage, broccoli) [3]. Regulatory usage limits established by FEMA (e.g., 0.25 mg/kg in baked goods, meat products, soups, and seasonings) provide a framework for compliant application .

Use as a Reference Standard and Analytical Marker for Thioester Flavor Compounds

The well-defined mass fragmentation pattern (m/e: 57, 29, 27, 39, 41) and chromatographic properties of allyl thiopropionate [4] make it a valuable reference standard for the analysis and quality control of complex flavor mixtures, natural garlic oils, and the detection of sulfur-containing volatile compounds in food matrices. Its distinct retention index and spectral signature enable precise identification and quantification in analytical chemistry applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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